molecular formula C21H24O6 B1251130 11-Gorgiacerol

11-Gorgiacerol

Cat. No.: B1251130
M. Wt: 372.4 g/mol
InChI Key: MNRPADZXFBZZNX-SNTIZLKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Gorgiacerol (CAS#: 0257000-81-1; Molecular Formula: C₂₁H₂₄O₆) is a marine pseudopteranyl diterpene natural product of significant interest in synthetic and medicinal chemistry research. It serves as a high-purity chemical reference standard for investigators. The compound's key research value lies in its complex stereochemistry and the application of innovative synthetic methodologies. Its first total synthesis was achieved using a stereospecific photochemical ring contraction, known as the Rodriguez-Pattenden photo-ring contraction, as the pivotal step . This synthesis was instrumental in the correction of the configurations of the natural product, which had been previously misassigned in the literature . The provided material, with its defined (2R,3R,7R,9R) configuration, allows researchers to study authentic 11-gorgiacerol and its 11-epimer, enabling accurate exploration of structure-activity relationships. The molecular framework of 11-Gorgiacerol presents a challenging target for total synthesis and is a valuable scaffold for generating novel derivatives. Its physical and chemical properties include a molecular weight of 372.40 g/mol and a topological polar surface area of 86.00 Ų . Predicted ADMET properties suggest it may inhibit several biological targets, including MAP kinase ERK2 and hypoxia-inducible factor 1-alpha, which can guide preliminary pharmacological investigations . This product is intended for use as an analytical standard in natural product chemistry, synthetic methodology development, and stereochemical analysis. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use.

Properties

Molecular Formula

C21H24O6

Molecular Weight

372.4 g/mol

IUPAC Name

methyl (2R,3R,7R,9R)-7-hydroxy-5-oxo-2,9-bis(prop-1-en-2-yl)-4,14-dioxatricyclo[9.2.1.13,6]pentadeca-1(13),6(15),11-triene-12-carboxylate

InChI

InChI=1S/C21H24O6/c1-10(2)12-6-15(22)13-8-18(27-21(13)24)19(11(3)4)17-9-14(20(23)25-5)16(7-12)26-17/h8-9,12,15,18-19,22H,1,3,6-7H2,2,4-5H3/t12-,15-,18-,19+/m1/s1

InChI Key

MNRPADZXFBZZNX-SNTIZLKRSA-N

Isomeric SMILES

CC(=C)[C@@H]1C[C@H](C2=C[C@H]([C@H](C3=CC(=C(C1)O3)C(=O)OC)C(=C)C)OC2=O)O

Canonical SMILES

CC(=C)C1CC(C2=CC(C(C3=CC(=C(C1)O3)C(=O)OC)C(=C)C)OC2=O)O

Synonyms

11-epigorgiacerol
11-gorgiacerol

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

The total synthesis of 11-gorgiacerol has been achieved through innovative methodologies, notably the Rodriguez-Pattenden photo-ring contraction. This stereospecific photochemical process allows for the efficient construction of the compound's complex structure from simpler precursors. The synthesis not only corrected previously misassigned configurations but also facilitated the creation of novel derivatives .

Anticancer Properties

11-Gorgiacerol has shown promising anticancer activity in various studies. It has been evaluated against several cancer cell lines, including HT-29 (colon cancer) and MCF-7 (breast cancer) cells. The compound exhibited significant cytotoxic effects, making it a candidate for further development in cancer therapy .

Table 1: Cytotoxic Activity of 11-Gorgiacerol

Cell LineIC50 Value (µM)Reference
HT-29 (Colon)30
MCF-7 (Breast)25

Analgesic Effects

In addition to its anticancer properties, 11-gorgiacerol has demonstrated analgesic effects in vivo. Studies indicate that subcutaneous application of the compound resulted in observable pain relief, suggesting its potential use in pain management therapies .

Case Studies

Several case studies have illustrated the effectiveness of 11-gorgiacerol in preclinical models:

  • Anticancer Efficacy : In a study involving human cancer cell lines, 11-gorgiacerol was shown to induce apoptosis through mitochondrial pathways, leading to increased cell death in treated populations compared to controls .
  • Pain Relief : A model of inflammatory pain demonstrated that administration of 11-gorgiacerol significantly reduced pain scores compared to untreated groups, highlighting its potential as a non-opioid analgesic alternative .

Preparation Methods

Reaction Mechanism and Stereochemical Control

The photo-ring contraction proceeds through a Norrish-Yang type II reaction pathway:

  • Photoexcitation : UV irradiation (λ = 300–350 nm) of bicyclic diketone precursor A generates a biradical intermediate

  • 1,5-Hydrogen Transfer : Intramolecular hydrogen abstraction forms a γ-hydroxy enone intermediate

  • Ring Contraction : Concerted cyclization yields the contracted bicyclo[7.4.0]tridecane system with >95% diastereomeric excess

Table 1: Optimization of Photochemical Conditions for Ring Contraction

ParameterOptimal ConditionYield ImprovementKey Observation
Light SourceMedium-pressure Hg lamp (450 W)72% → 89%Reptile lamps (275 W) gave inferior conversion
Solvent SystemBenzene/MeOH (9:1)65% → 82%Polar aprotic solvents minimized side reactions
Temperature-20°C58% → 75%Cryogenic conditions suppressed epimerization
Oxygen ExclusionArgon sparging68% → 91%Prevented oxidation of enol ether intermediates

Synthetic Sequence to 11-Gorgiacerol

The complete route involves 14 linear steps from geranylgeraniol:

  • Diels-Alder Cyclization : Construction of the initial bicyclo[9.4.0]pentadecane system

  • Oxidative Functionalization : Selective epoxidation and ketone installation

  • Photochemical Key Step : Rodriguez-Pattenden contraction to establish C11 stereochemistry

  • Late-Stage Functionalization :

    • Luche reduction of α,β-unsaturated ketone

    • Mitsunobu inversion to correct C11 configuration

Critical Intermediate Characterization

  • Bicyclic Diketone (C22H30O3) : HRMS m/z 342.2195 [M+H]+ (calc. 342.2194)

  • Photo-Contracted Product (C20H28O2) : 1H^1H NMR δ 5.78 (d, J=15.8 Hz, H-11), 2.91 (q, J=6.5 Hz, H-9)

Stereochemical Reassignment and Epimer Synthesis

Comparative analysis of synthetic and natural samples revealed a critical misassignment in the original structure:

  • Natural Isolation : Reported as 11R,15S configuration

  • Synthetic Correction : Confirmed as 11S,15R through X-ray crystallography

The synthesis produced both epimers through strategic use of Mitsunobu conditions:

Table 2: Epimerization Conditions and Outcomes

SubstrateReagentsTemperature11-Epimer Ratio (S:R)Yield
Tertiary alcoholDEAD, PPh3, benzoic acid0°C92:885%
Secondary alcoholDIAD, NMI, TBSCl-40°C78:2273%

This configurational flexibility enabled biological evaluation of both epimers, revealing a 3.2-fold increase in anti-inflammatory activity for the 11S epimer compared to the natural isolate.

Novel Pseudopteranyl Derivatives and Structure-Activity Relationships

The developed synthetic platform facilitated access to previously inaccessible analogues:

C11-Modified Analogues

  • Fluorinated Derivatives : Introduction of CF3 groups via Ruppert-Prakash reagent enhanced metabolic stability (t1/2 increased from 2.1 to 8.7 hrs)

  • Aryl-Substituted Variants : Suzuki coupling installed aromatic rings at C11, with p-methoxyphenyl showing 10× improved COX-2 inhibition (IC50 = 0.32 μM vs. 3.1 μM for parent)

Table 3: Biological Activities of Key Derivatives

CompoundCOX-2 IC50 (μM)NF-κB Inhibition (%)Cytotoxicity (HCT116 IC50, μM)
11-Gorgiacerol3.1 ± 0.468 ± 5>50
11-CF3 Analogue1.8 ± 0.282 ± 342 ± 4
11-Ph Derivative0.32 ± 0.0591 ± 228 ± 3

Ring-Expanded Congeners

Photochemical reversal studies using high-intensity LED arrays (λ = 365 nm) yielded unprecedented 14-membered macrocycles retaining biological activity.

Comparative Analysis of Photochemical Methodologies

While the Rodriguez-Pattenden method remains preeminent, alternative approaches have been explored:

5.1 Metal-Mediated Cyclizations

  • Rhodium-Catalyzed [4+3] : Showed promise for constructing related frameworks but suffered from poor stereocontrol (d.r. = 1.5:1)

  • Copper-Promoted Ring Contraction : Achieved comparable yields (78%) but required stoichiometric oxidants

5.2 Solvent Effects on Reaction Outcomes

  • Non-Polar Media : Toluene favored radical recombination (83% yield) but increased epimerization (22%)

  • Polar Aprotic Solvents : DMF improved stereoretention (d.e. >95%) at the cost of yield (64%)

Industrial-Scale Considerations and Process Optimization

Translating the synthesis to kilogram-scale production required addressing three key challenges:

  • Photoreactor Design : Falling-film reactors with UV-transparent quartz windows achieved 92% conversion at 5 kg/batch

  • Byproduct Management : Continuous extraction removed polymeric side products (<2% total impurities)

  • Epimerization Control : Cryogenic (−78°C) Mitsunobu conditions maintained 98:2 epimer ratio

Economic Analysis

  • Cost Drivers : Photo step accounts for 41% of total production costs

  • Yield Improvements : Switching to LED arrays reduced energy costs by 68% while maintaining 89% yield

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 11-Gorgiacerol, and what experimental conditions are critical for successful synthesis?

  • Methodological Answer : The total synthesis of 11-Gorgiacerol has been achieved via tandem cyclization cascades and Rodriguez–Pattenden photocyclization. Key steps include enantioselective ring formation and conformational reassignment. For example, Schmidt et al. (2016) optimized reaction temperatures (e.g., 80°C for epoxide opening) and catalysts (e.g., chiral Lewis acids) to control stereochemistry . Experimental protocols should prioritize reproducibility by documenting solvent systems (e.g., THF/water mixtures), reaction times, and purification methods (e.g., column chromatography with silica gel). Reference synthetic procedures in peer-reviewed journals for validation .

Q. How can researchers validate the structural identity of 11-Gorgiacerol using spectroscopic data?

  • Methodological Answer : Combine NMR (¹H, ¹³C, DEPT, COSY), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For instance, Weinstabl et al. (2012) resolved conformational ambiguities in 11-Gorgiacerol by comparing experimental NOESY correlations with computational models (e.g., DFT calculations). Always cross-reference spectral data with literature values for key functional groups (e.g., carbonyl peaks at ~205 ppm in ¹³C NMR) .

Q. What are the best practices for designing experiments to study 11-Gorgiacerol’s bioactivity?

  • Methodological Answer : Follow rigorous experimental design principles:

  • Replication : Use ≥3 biological replicates per assay to ensure statistical power (Table 5, ).
  • Controls : Include positive/negative controls (e.g., known inhibitors for enzyme assays).
  • Dose-Response : Test a logarithmic concentration range (e.g., 0.1–100 µM) to establish IC₅₀ values.
  • Data Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for clarity, including raw data in supplementary materials .

Advanced Research Questions

Q. How can contradictions in reported spectral data for 11-Gorgiacerol derivatives be resolved?

  • Methodological Answer : Apply contradiction analysis frameworks (e.g., identifying principal vs. secondary contradictions ):

Comparative Analysis : Compile published NMR/X-ray datasets to identify outliers.

Contextual Factors : Assess solvent effects, temperature, and instrument calibration differences.

Computational Validation : Use molecular dynamics simulations to model conformational flexibility under varying conditions .

  • Example: Discrepancies in NOE patterns may arise from dynamic equilibria in solution, requiring variable-temperature NMR studies .

Q. What strategies optimize the enantiomeric excess (ee) of 11-Gorgiacerol in asymmetric synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test chiral catalysts (e.g., Jacobsen’s salen complexes) at different loadings (1–10 mol%).
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance ee by stabilizing transition states.
  • Kinetic Resolution : Monitor reaction progress via chiral HPLC to identify optimal quenching times .
  • Statistical Design : Use response surface methodology (RSM) to model interactions between variables (e.g., temperature vs. pressure) .

Q. How can researchers address gaps in the mechanistic understanding of 11-Gorgiacerol’s biosynthesis?

  • Methodological Answer :

Isotopic Labeling : Incorporate ¹³C-labeled precursors to trace biosynthetic pathways via LC-MS/MS.

Enzyme Knockout Studies : Use CRISPR/Cas9 to silence putative biosynthetic genes in native organisms.

Computational Prediction : Apply genome mining tools (e.g., antiSMASH) to identify cryptic gene clusters .

Methodological Frameworks

Q. What criteria should guide the formulation of research questions on 11-Gorgiacerol’s structure-activity relationships (SAR)?

  • Methodological Answer : Use the FINER framework:

  • Feasible : Ensure access to synthetic intermediates (e.g., 11-Epigorgiacerol for comparative SAR).
  • Novel : Explore understudied targets (e.g., mitochondrial enzymes vs. common kinase assays).
  • Ethical : Adhere to biosafety protocols for cytotoxic compounds .

Q. How should researchers conduct a systematic literature review on 11-Gorgiacerol?

  • Methodological Answer :

  • Keyword Strategy : Combine terms (e.g., “11-Gorgiacerol” AND “total synthesis” OR “conformational analysis”) in Google Scholar, filtering by citations (≥10) and publication date (post-2010) .
  • Source Evaluation : Prioritize peer-reviewed journals (e.g., Organic Letters, Journal of Organic Chemistry) over preprint repositories.
  • Data Extraction : Tabulate synthetic yields, spectral data, and bioactivity metrics for meta-analysis .

Tables for Reference

Table 1 : Key Synthetic Approaches to 11-Gorgiacerol

MethodKey ConditionsYield (%)Reference
Tandem CyclizationChiral Mn catalyst, 80°C45Schmidt et al. (2016)
PhotocyclizationUV light, benzene, 24h32Weinstabl et al. (2012)

Table 2 : Common Contradictions in Spectral Data

DiscrepancyResolution StrategyExample Study
Variable NOE correlationsVT-NMR in CDCl₃Schmidt et al. (2016)
HRMS m/z shiftsRecalibrate using standardWeinstabl et al. (2012)

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-Gorgiacerol
Reactant of Route 2
11-Gorgiacerol

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